molecular formula C7H2Cl2N2O2 B1308716 2,6-Dichloro-3-nitrobenzonitrile CAS No. 5866-98-8

2,6-Dichloro-3-nitrobenzonitrile

Cat. No.: B1308716
CAS No.: 5866-98-8
M. Wt: 217.01 g/mol
InChI Key: NSKVWZIEYFSHIM-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-nitrobenzonitrile is an organic compound with the molecular formula C7H2Cl2N2O2. It appears as a white to pale yellow crystalline powder and is primarily used in research and industrial applications . This compound is known for its unique chemical properties, making it valuable in various scientific fields.

Mechanism of Action

Target of Action

2,6-Dichloro-3-nitrobenzonitrile (DCBN) primarily targets the cellulose synthesis in plants . Cellulose is a crucial component of the cell wall in plants, providing structural support. By interfering with this process, DCBN can inhibit the growth of plants.

Mode of Action

DCBN interferes with the synthesis of cellulose in plant cells . It disrupts the normal formation of the cell wall, leading to the death of young seedlings of both monocot and dicot species . The cell walls of plants adapted to DCBN use minimal amounts of cellulose, instead relying on Ca^2+ -bridge pectates .

Biochemical Pathways

It is known that the compound disrupts the process of cellulose synthesis, which is a vital part of the plant’s growth and development . This disruption can lead to the death of the plant, particularly in young seedlings.

Result of Action

The primary result of DCBN’s action is the death of young plant seedlings . By disrupting cellulose synthesis, DCBN prevents the normal development of the plant’s cell walls. This leads to structural instability and ultimately, the death of the plant.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,6-Dichloro-3-nitrobenzonitrile typically involves the cyanation of 1,2-dichloro-3-nitrobenzene to obtain 2-chloro-6-nitrobenzonitrile, followed by denitrochlorination with chlorine gas . The reaction conditions for the denitrochlorination process include:

  • Temperature: 100-200°C
  • Duration: 5 to 15 hours
  • Chlorine gas as the reagent

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often achieving a yield of at least 80% and a purity of at least 99% .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-nitrobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and nitro).

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or other reducing agents like iron powder in acidic conditions.

Major Products Formed

    Substitution Reactions: Products include substituted benzonitriles depending on the nucleophile used.

    Reduction Reactions: The major product is 2,6-dichloro-3-aminobenzonitrile.

Scientific Research Applications

2,6-Dichloro-3-nitrobenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of agrochemicals and dyes

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorobenzonitrile: Similar structure but lacks the nitro group.

    2,3-Dichloro-6-nitrobenzonitrile: Similar but with different chlorine substitution pattern.

Uniqueness

2,6-Dichloro-3-nitrobenzonitrile is unique due to the presence of both chlorine and nitro groups, which confer distinct reactivity and chemical properties. This combination makes it particularly useful in synthetic chemistry and research applications .

Properties

IUPAC Name

2,6-dichloro-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2N2O2/c8-5-1-2-6(11(12)13)7(9)4(5)3-10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKVWZIEYFSHIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403535
Record name 2,6-dichloro-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5866-98-8
Record name 2,6-Dichloro-3-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5866-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-dichloro-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dichloro-3-nitrobenzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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